3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-3,4-dihydro-1,2,3-benzotriazin-4-one
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Overview
Description
3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-3,4-dihydro-1,2,3-benzotriazin-4-one is a complex organic compound that features a benzodioxole moiety, a piperazine ring, and a benzotriazinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-3,4-dihydro-1,2,3-benzotriazin-4-one involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Piperazine Derivative Synthesis: The piperazine ring is introduced by reacting the benzodioxole derivative with piperazine under controlled conditions.
Formation of the Benzotriazinone Core: The benzotriazinone structure is synthesized through a series of cyclization reactions involving appropriate precursors.
Final Coupling: The final step involves coupling the piperazine derivative with the benzotriazinone core under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the carbonyl group in the benzotriazinone structure.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Oxidation of the benzodioxole moiety can lead to the formation of quinone derivatives.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: Substitution reactions can introduce various functional groups onto the piperazine ring, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
This compound is used as a building block in organic synthesis, particularly in the development of complex molecular architectures.
Biology
In biological research, it serves as a probe to study the interactions of piperazine and benzotriazinone derivatives with biological targets.
Medicine
The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer.
Industry
In the industrial sector, it can be used in the synthesis of advanced materials and as a precursor for the production of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-3,4-dihydro-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. The benzotriazinone core can participate in π-π stacking interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-3,4-dihydro-1,2,3-benzotriazin-4-one
- 1-(2H-1,3-benzodioxol-5-yl)-4-(4-oxobutyl)piperazine
- 3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-1,2,3-benzotriazin-4-one
Uniqueness
The unique combination of the benzodioxole, piperazine, and benzotriazinone moieties in this compound imparts distinct chemical and biological properties. This compound exhibits enhanced binding affinity and specificity towards certain biological targets, making it a valuable candidate for drug development.
Properties
IUPAC Name |
3-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-1,2,3-benzotriazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4/c29-22(6-3-9-28-23(30)18-4-1-2-5-19(18)24-25-28)27-12-10-26(11-13-27)15-17-7-8-20-21(14-17)32-16-31-20/h1-2,4-5,7-8,14H,3,6,9-13,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEJHYOAFACITD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CCCN4C(=O)C5=CC=CC=C5N=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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